Cas no 1997044-11-7 (tert-butyl N-[2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-oxoethyl]carbamate)

Tert-butyl N-[2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-oxoethyl]carbamate is a specialized carbamate-protected intermediate used in organic synthesis and pharmaceutical research. Its structure features a 1,2,4-triazole core, which is valuable for constructing bioactive molecules, particularly in medicinal chemistry applications. The tert-butyl carbamate (Boc) group provides selective protection for the amine functionality, enabling controlled deprotection under mild acidic conditions. The 1-ethyl-1H-1,2,4-triazol-5-yl moiety enhances reactivity in heterocyclic transformations. This compound is particularly useful in peptide coupling and as a precursor for triazole-containing scaffolds. Its stability and well-defined reactivity profile make it a reliable building block for targeted synthesis. Storage under inert conditions is recommended to preserve integrity.
tert-butyl N-[2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-oxoethyl]carbamate structure
1997044-11-7 structure
Product Name:tert-butyl N-[2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-oxoethyl]carbamate
CAS No:1997044-11-7
MF:C11H18N4O3
MW:254.285622119904
CID:6528904
PubChem ID:165844669
Update Time:2025-08-01

tert-butyl N-[2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-oxoethyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-oxoethyl]carbamate
    • EN300-797451
    • 1997044-11-7
    • Inchi: 1S/C11H18N4O3/c1-5-15-9(13-7-14-15)8(16)6-12-10(17)18-11(2,3)4/h7H,5-6H2,1-4H3,(H,12,17)
    • InChI Key: GJUWSKLNRFUDTO-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C1=NC=NN1CC)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 254.13789045g/mol
  • Monoisotopic Mass: 254.13789045g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 86.1Ų

tert-butyl N-[2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-oxoethyl]carbamate Pricemore >>

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Additional information on tert-butyl N-[2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-oxoethyl]carbamate

tert-butyl N-[2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-oxoethyl]carbamate: A Comprehensive Overview

tert-butyl N-[2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-oxoethyl]carbamate (CAS No. 1997044–11–7) is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of carbamates and is characterized by its unique structure, which includes a tert-butyl group and a triazole moiety. The presence of the triazole ring introduces interesting chemical properties, making this compound a subject of extensive research in recent years.

The tert-butyl N-[2-(1-Ethyl)] group in the molecule plays a crucial role in stabilizing the overall structure and enhancing its reactivity. Recent studies have highlighted the importance of this group in improving the bioavailability of the compound when used in pharmaceutical applications. Moreover, the oxoethyl moiety contributes to the compound's ability to form hydrogen bonds, which is essential for its interactions with biological systems.

One of the most notable aspects of tert-butyl N-[2-(1-Ethyl)] derivatives is their application in agrochemicals. Researchers have demonstrated that this compound exhibits excellent pesticidal activity against a wide range of agricultural pests. The triazole derivatives have been found to be particularly effective due to their ability to inhibit key enzymes involved in pest metabolism. This has led to increased interest in using this compound as an active ingredient in eco-friendly pesticides.

In addition to its pesticidal applications, tert-butyl N-[2-(1-Ethyl)] derivatives have also shown promise in the field of drug delivery systems. The carbamate group in the molecule allows for controlled drug release mechanisms, making it a valuable component in targeted drug delivery systems. Recent advancements in nanotechnology have further enhanced its potential by incorporating this compound into biodegradable nanoparticles for cancer therapy.

The synthesis of tert-butyl N-[2-(1-Ethyl)] derivatives has been optimized through various chemical methodologies. One such method involves the use of transition metal catalysts to facilitate the formation of the triazole ring. This approach has significantly improved the yield and purity of the compound, making it more accessible for large-scale production.

From an environmental perspective, tert-butyl N-[2-(oxoethyl)] derivatives have been studied for their biodegradability and eco-toxicological effects. Research indicates that this compound undergoes rapid degradation under aerobic conditions, reducing its environmental footprint. However, further studies are required to fully understand its long-term effects on aquatic ecosystems.

Recent breakthroughs in computational chemistry have provided deeper insights into the molecular interactions of tert-butyl N-[2-(oxoethyl)] derivatives. Advanced molecular modeling techniques have enabled researchers to predict its binding affinities with various biological targets, paving the way for novel therapeutic applications.

In conclusion, tert-butyl N-[2-(oxoethyl)] derivatives (CAS No. 1997044–11–7) represent a versatile class of compounds with diverse applications across multiple industries. Ongoing research continues to uncover new potential uses and improve existing ones, solidifying its position as a key molecule in modern chemistry.

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